2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide
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Overview
Description
2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodiazole Core: Starting with a suitable precursor, such as o-phenylenediamine, the benzodiazole core can be synthesized through cyclization reactions.
Introduction of the Dimethyl Groups: Methylation reactions using methylating agents like methyl iodide can introduce the dimethyl groups at the desired positions.
Furan Ring Incorporation: The furan ring can be introduced through coupling reactions, such as Suzuki or Heck coupling.
Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through condensation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole Derivatives: Compounds with similar benzodiazole cores but different substituents.
Furan Derivatives: Compounds with furan rings and varying functional groups.
Prop-2-enamide Derivatives: Compounds with similar prop-2-enamide moieties but different aromatic systems.
Uniqueness
The uniqueness of 2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-cyano-N-(1,2-dimethylbenzimidazol-5-yl)-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c1-11-19-15-9-13(5-6-16(15)21(11)2)20-17(22)12(10-18)8-14-4-3-7-23-14/h3-9H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFSLBCLLNALNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)C(=CC3=CC=CO3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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